Fmoc-3-amino-1-cyclohexane carboxylic acid
Overview
Description
Fmoc-3-amino-1-cyclohexane carboxylic acid is an organic compound widely used in organic synthesis, pharmaceuticals, and biomedicine. It is known for its role in solid-phase synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclohexanone with Fmoc-protected amino acid derivatives under specific conditions. The reaction typically involves the use of reagents such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and a suitable base to facilitate the formation of the Fmoc-protected amino group.
Industrial Production Methods: In an industrial setting, the production of Fmoc-3-amino-1-cyclohexane carboxylic acid involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-amino-1-cyclohexane carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Fmoc-3-amino-1-cyclohexane carboxylic acid is extensively used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as a substrate or inhibitor in various biochemical processes, interacting with enzymes and receptors to modulate biological functions.
Comparison with Similar Compounds
Fmoc-3-amino-1-cyclohexane carboxylic acid is compared with other similar compounds, such as Fmoc-1-aminocyclohexanecarboxylic acid and Fmoc-protected amino acids. Its uniqueness lies in its specific structural features and reactivity, making it a valuable tool in scientific research and industrial applications.
List of Similar Compounds
Fmoc-1-aminocyclohexanecarboxylic acid
Fmoc-protected amino acids
Other Fmoc-derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133097 | |
Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-10-5 | |
Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.